molecular formula C19H25NO2 B3003825 N-(2,4-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 879916-75-3

N-(2,4-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No. B3003825
CAS RN: 879916-75-3
M. Wt: 299.414
InChI Key: ZEKSWRWUBYRUEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N-(2,4-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide" involves multiple steps and various starting materials. For instance, the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid analogue of 2-aminoadipic acid, was achieved in six steps from dimethyl-meso-2,5-dibromohexanedioate with a total yield of 28% . Similarly, exo N-((1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)benzamides were prepared from (R)-isobornyl amine and used as chiral solvating agents, indicating the versatility of bicyclic compounds in synthesis and application .

Molecular Structure Analysis

The molecular structure of compounds in this family has been extensively studied. For example, the crystal structure of N-(4-acetylphenyl)quinoline-3-carboxamide was determined using single crystal X-ray diffraction, and its molecular geometry was optimized using DFT methods . This highlights the importance of structural analysis in understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

The chemical reactivity of these bicyclic compounds is diverse. N-substituted 1,7,7-trimethyl-2-piperidinobicyclo[2.2.1]hept-2-ene 5-carboxamides and 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one 3-carboxamides were synthesized and shown to exhibit hypotensive and other biological activities . Additionally, the reaction of N-substituted exo-2-hydroxy-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-endo-9-carboxamides with acetic acid led to trans-diacetoxy imides of the norbornane series .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. For instance, the antitumor imide derivatives of 7-oxabicyclo[2.2.1]heptane-2,3-dimethyl-2,3-dicarboxylic acid were synthesized and evaluated for their growth inhibition against the KB cell line, demonstrating the biological activity of these compounds . The synthesis and transformations of some N-substituted (1R,4S)-3-aminomethylidene-1,7,7-trimethylbicyclo[2.2.1]-heptan-2-ones further illustrate the chemical versatility and potential for creating compounds with specific properties .

Future Directions

The future directions for the study of this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the biological activity of similar compounds , it could be interesting to investigate its potential use in medicinal chemistry.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-12-6-7-14(13(2)10-12)20-16(22)19-9-8-18(5,15(21)11-19)17(19,3)4/h6-7,10H,8-9,11H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKSWRWUBYRUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C23CCC(C2(C)C)(C(=O)C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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